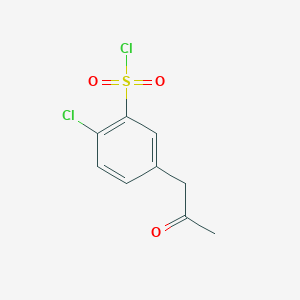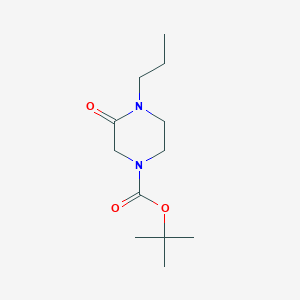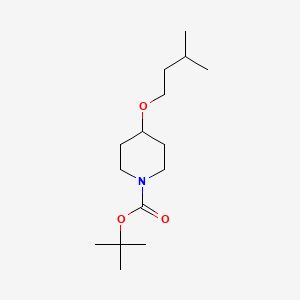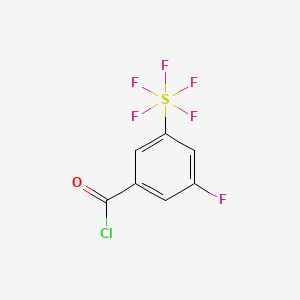
3-Fluoro-5-(pentafluorosulfur)benzoyl chloride
Descripción general
Descripción
3-Fluoro-5-(pentafluorosulfur)benzoyl chloride: is a fluorinated benzoyl chloride compound with the molecular formula C7H3ClF6OS and a molecular weight of 284.61 g/mol . This compound is characterized by the presence of a fluorine atom at the 3-position and a pentafluorosulfur group at the 5-position on the benzoyl chloride ring . It is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluorobenzoyl chloride with pentafluorosulfur trifluoride (SF5Cl) under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents are used.
Major Products Formed:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride is widely used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: In biological research, this compound is used to synthesize fluorinated analogs of biologically active molecules. These analogs are studied for their potential therapeutic properties and as probes for biochemical studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable intermediate in the synthesis of high-performance polymers and coatings .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride primarily involves its reactivity as an electrophilic reagent. The presence of the electron-withdrawing fluorine and pentafluorosulfur groups enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles . This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex molecules.
Comparación Con Compuestos Similares
- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
- 2,3,4,5,6-Pentafluorobenzoyl chloride
Comparison: Compared to 3-Fluoro-5-(trifluoromethyl)benzoyl chloride, 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride has a higher degree of fluorination, which can lead to different reactivity and properties . The presence of the pentafluorosulfur group introduces unique steric and electronic effects that can influence the compound’s behavior in chemical reactions . Similarly, 2,3,4,5,6-Pentafluorobenzoyl chloride, while highly fluorinated, lacks the specific substitution pattern and functional groups present in this compound, making it less versatile in certain synthetic applications .
Propiedades
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF6OS/c8-7(15)4-1-5(9)3-6(2-4)16(10,11,12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKDILSECAWCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178040 | |
| Record name | (OC-6-21)-[3-(Chlorocarbonyl)-5-fluorophenyl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240256-92-1 | |
| Record name | (OC-6-21)-[3-(Chlorocarbonyl)-5-fluorophenyl]pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240256-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-[3-(Chlorocarbonyl)-5-fluorophenyl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





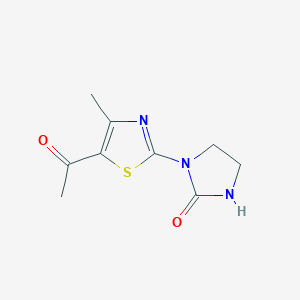


![tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate](/img/structure/B1399749.png)
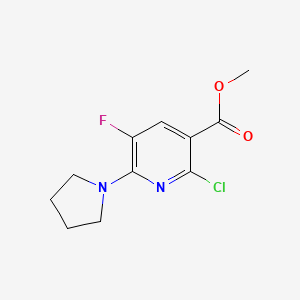
![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1399752.png)
